
3-Methyl-5-(phenoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(phenoxymethyl)oxolan-2-one: is a chemical compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of oxolan-2-one, featuring a phenoxymethyl group and a methyl group attached to the oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(phenoxymethyl)oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxiranemethanol with phenol in the presence of a catalyst to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(phenoxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolan-2-one derivatives.
Scientific Research Applications
3-Methyl-5-(phenoxymethyl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(phenoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to specific biological processes.
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone (GBL): A simple lactone with similar structural features but different functional groups.
3-Methyl-4-phenoxymethyl-2-oxazolidinone: A compound with a similar phenoxymethyl group but different ring structure.
5-Methyl-3-methylidene-oxolan-2-one: Another oxolan derivative with different substituents.
Uniqueness
3-Methyl-5-(phenoxymethyl)oxolan-2-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
62668-36-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-5-(phenoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9-7-11(15-12(9)13)8-14-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
NVPUROBUBMDNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


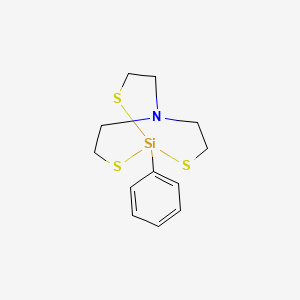


![Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate](/img/structure/B14518377.png)
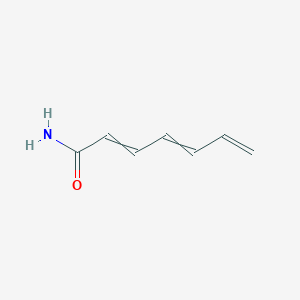
![1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane](/img/structure/B14518397.png)
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
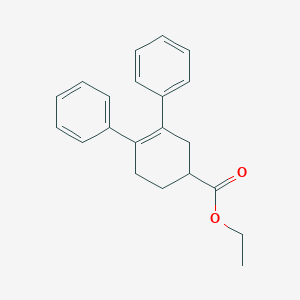

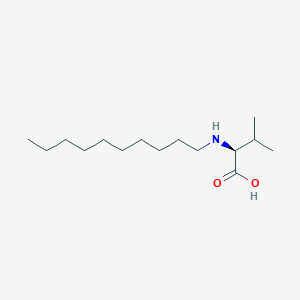
![N-[2-(4-Acetylphenyl)ethyl]benzamide](/img/structure/B14518419.png)
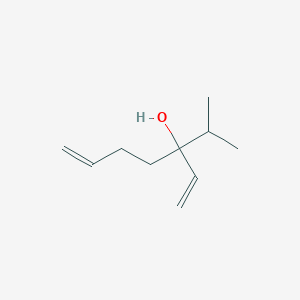
![3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14518423.png)

